molecular formula C15H13N3O B2460536 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 775302-21-1

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B2460536
CAS No.: 775302-21-1
M. Wt: 251.289
InChI Key: XHHUZHPBTZQUSD-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic aromatic compound that features an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for designing new molecules with desired biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-methylbenzoic acid hydrazide with an aromatic aldehyde under acidic conditions to form the corresponding hydrazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reagents is also critical to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets. In materials science, its electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
  • 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
  • 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

Uniqueness

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This methyl group can enhance the lipophilicity of the compound, potentially improving its bioavailability in medicinal applications. Additionally, the electronic effects of the methyl group can alter the compound’s behavior in electronic materials, making it a valuable component in the design of new materials.

Properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-18-15(19-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHUZHPBTZQUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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